CY2-SE

Description

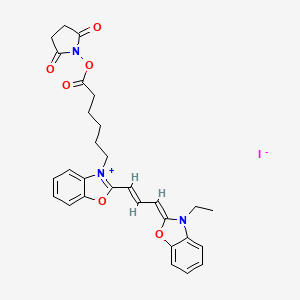

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N3O6.HI/c1-2-30-21-11-5-7-13-23(21)36-27(30)15-10-16-28-31(22-12-6-8-14-24(22)37-28)20-9-3-4-17-29(35)38-32-25(33)18-19-26(32)34;/h5-8,10-16H,2-4,9,17-20H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYPAAVMQSMNBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30IN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to CY2-SE: Structure, Properties, and Applications in Biomolecule Labeling

This guide provides a comprehensive technical overview of Cyanine2 Succinimidyl Ester (CY2-SE), an amine-reactive fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles of this compound, its photophysical properties, and its practical application in the covalent labeling of proteins and other biomolecules. The information presented herein is intended to facilitate a deeper understanding of this compound's utility in modern biological research and to provide actionable protocols for its effective implementation in the laboratory.

Introduction to Cyanine Dyes and the Significance of this compound

Cyanine dyes are a class of synthetic polymethine dyes characterized by a long conjugated chain connecting two nitrogen-containing heterocyclic moieties.[1][2] This extended π-electron system is the basis for their strong light absorption and fluorescence, with the length and nature of the polymethine chain largely determining the spectral properties.[1][2] This tunability allows for the creation of a series of dyes with distinct excitation and emission profiles, which is invaluable for multiplexed fluorescence imaging and detection.

This compound is a prominent member of the cyanine dye family, specifically engineered for the stable labeling of biomolecules.[3][4] The "SE" in its name denotes the presence of a succinimidyl ester (also known as an N-hydroxysuccinimidyl or NHS ester) functional group.[3] This group provides a mechanism for covalent attachment to primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue, making it a powerful tool for fluorescently tagging proteins, antibodies, and other amine-containing molecules.[1][5]

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with a well-defined structure that dictates its function. Understanding its chemical makeup is crucial for its proper handling, storage, and application.

IUPAC Name: 2-((1E,3Z)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide[4]

Synonyms: Cy2 NHS Ester, N-hydroxysuccinimidyl Ester Cy2[3][4]

The core of the molecule consists of two benzoxazole rings linked by a polymethine chain, which forms the chromophore responsible for its fluorescent properties. One of the benzoxazole nitrogen atoms is functionalized with a hexanoic acid linker that terminates in an N-hydroxysuccinimidyl ester. This NHS ester is the reactive moiety for amine conjugation.

| Property | Value | Source(s) |

| CAS Number | 186205-33-4 | [1][3][4] |

| Molecular Formula | C29H30IN3O6 | [4] |

| Molecular Weight | 643.48 g/mol | [4] |

| Excitation Maximum (λex) | ~473 nm | [3][4] |

| Emission Maximum (λem) | ~510 nm | [3][4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Purity | ≥98% | [3] |

Storage and Handling: this compound is sensitive to light and moisture.[2] It should be stored in a dry, dark environment, typically at -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks).[4] Stock solutions are typically prepared in anhydrous DMSO and should be stored at -20°C for up to one month or -80°C for up to six months.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Mechanism of Action: Amine-Reactive Labeling

The primary utility of this compound lies in its ability to form stable covalent bonds with primary amines on biomolecules. This is achieved through the reaction of the N-hydroxysuccinimidyl ester with the amine group.

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the dye and the target molecule.

This labeling reaction is highly efficient and specific for primary amines under appropriate pH conditions.

Figure 1: General workflow of this compound labeling reaction.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general guideline for the labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound dye

-

Anhydrous DMSO

-

1 M Sodium Bicarbonate

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Amine-free buffer for purification (e.g., PBS, pH 7.2-7.4)

Methodology:

-

Protein Preparation: a. Dissolve the protein in an amine-free buffer to a final concentration of 2 mg/mL.[1][2] For optimal labeling, the protein concentration should be between 2-10 mg/mL.[1][2] b. Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[1][2] This slightly alkaline pH is crucial for ensuring the primary amines are deprotonated and thus more nucleophilic. c. Ensure the protein solution is free of any primary amine-containing substances (e.g., Tris, glycine) or ammonium ions, as these will compete with the protein for reaction with the dye.[2]

-

This compound Stock Solution Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction: a. The molar ratio of dye to protein is a critical parameter that needs to be optimized. A starting point is a 10-fold molar excess of dye to protein.[1] b. Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. c. Incubate the reaction mixture for 1 hour at room temperature in the dark.

-

Purification of the Labeled Protein: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. b. Load the reaction mixture onto the column. c. Elute the labeled protein with an amine-free buffer (e.g., PBS, pH 7.2-7.4).[1] d. The first colored fraction to elute will be the CY2-labeled protein. The free, unreacted dye will elute later. e. Combine the fractions containing the labeled protein.

-

Determination of Degree of Labeling (DOL): a. The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. b. Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the excitation maximum of CY2 (~473 nm). c. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Figure 2: Workflow for protein labeling with this compound.

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with this compound opens up a vast array of applications in both basic research and the development of therapeutics.

-

Fluorescence Microscopy: Labeled antibodies and proteins can be used to visualize the localization and dynamics of target molecules within cells and tissues.

-

Flow Cytometry: this compound labeled antibodies are commonly used for the identification and quantification of specific cell populations.

-

Western Blotting: As an alternative to traditional chemiluminescent or colorimetric detection methods, fluorescently labeled secondary antibodies provide a quantitative and multiplex-capable detection strategy.

-

Difference Gel Electrophoresis (DIGE): CY2, along with other spectrally distinct cyanine dyes like Cy3 and Cy5, is used for the differential display of protein expression levels between samples on a single 2D gel.[6]

-

Drug Delivery Systems (DDS): Fluorescently labeled drug carriers, such as nanoparticles or antibodies, can be tracked in vitro and in vivo to study their biodistribution and cellular uptake.[7] This is particularly relevant in the development of antibody-drug conjugates (ADCs).[7]

Conclusion

This compound is a versatile and robust fluorescent probe for the covalent labeling of proteins and other amine-containing biomolecules. Its well-defined chemical structure, predictable reactivity, and favorable photophysical properties make it an indispensable tool in the modern life sciences laboratory. By understanding the principles of its chemistry and following optimized protocols, researchers can effectively harness the power of this compound to gain deeper insights into complex biological systems and to advance the development of novel diagnostics and therapeutics.

References

- Coombs, K.M. (2020). Update on proteomic approaches to uncovering virus-induced protein alterations and virus-host protein interactions during the progression of viral infection. Expert Review of Proteomics, 17(7-8), 513-532.

-

MedchemExpress. (n.d.). This compound (iodine) (Cyanine2 Succinimidyl Ester (iodine)) | 氨基荧光染料. Retrieved from [Link]

-

ALFAGEN. (n.d.). This compound (iodine)-5 Mg. Retrieved from [Link]

-

Jung, Y., et al. (2012). Synthesis and Validation of Cyanine-Based Dyes for DIGE. ResearchGate. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). This compound (iodine) - MedChem Express. Retrieved from [Link]

-

A Protocol for Minimal Single Protein Labeling with CyDye Fluors for Live Cell Internalization Assays. (2014). ResearchGate. Retrieved from [Link]

- A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. (2008). European Journal of Organic Chemistry.

-

MedchemExpress. (n.d.). Cy2 (Cyanine2) | 荧光染料. Retrieved from [Link]

-

Experimental validation of the protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

Purdue University. (n.d.). Cyanosite Experimental Protocols. Retrieved from [Link]

- Protocol for performing and optimizing differential scanning fluorimetry experiments. (2023). eScholarship.org.

-

Chemical Conjugation in Drug Delivery Systems. (2022). PMC - PubMed Central. Retrieved from [Link]

- Protocol for performing and optimizing differential scanning fluorimetry experiments. (2023). PMC - NIH.

Sources

A Technical Guide to CY2-SE: Mechanism of Amine-Reactive Labeling and Applications in Cellular Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining CY2-SE in a Cellular Context

This compound (Cy2 Succinimidyl Ester) is not a therapeutic agent with a pharmacological mechanism of action, but rather a high-purity, amine-reactive fluorescent probe.[1][2] As a member of the cyanine dye family, Cy2 is engineered for covalent labeling of biomolecules, primarily proteins and antibodies.[3][4] The core function of this compound is to attach a fluorescent tag (Cy2) to a molecule of interest, enabling its visualization and tracking within cellular systems. The "SE" component, a succinimidyl ester, provides the chemical reactivity to form stable bonds with primary amines on target molecules.[3][5] This guide elucidates the chemical labeling mechanism of this compound and provides a technical framework for its application in advanced cellular research.

Part 1: The Core Mechanism - Covalent Labeling of Biomolecules

The utility of this compound is grounded in its ability to form a stable, covalent amide bond with primary amine groups (-NH2) present on target biomolecules. This reaction is central to its function as a labeling reagent.

The Chemistry of Succinimidyl Ester Reactions

The succinimidyl ester is a highly efficient acylating agent that selectively reacts with nucleophilic primary amines found on proteins (e.g., the side chain of lysine residues) and other molecules. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide (NHS) group.

This reaction is highly favorable under specific pH conditions, typically between 7.5 and 8.5.[3] Below this range, the amine groups are protonated (-NH3+), reducing their nucleophilicity and slowing the reaction rate. Above this range, hydrolysis of the succinimidyl ester becomes a significant competing reaction, reducing labeling efficiency.

Caption: Covalent bond formation between this compound and a protein.

Part 2: Experimental Design and Methodologies

Successful application of this compound requires careful consideration of experimental parameters to ensure efficient and specific labeling.

Key Spectral Properties

The Cy2 fluorophore exhibits excitation and emission maxima in the green region of the visible spectrum, making it compatible with standard filter sets on most fluorescence microscopes and flow cytometers.[6]

| Property | Wavelength (nm) |

| Excitation Maximum | ~492 nm[6] |

| Emission Maximum | ~510 nm[1][2] |

Protocol: Antibody Labeling with this compound

This protocol provides a framework for the covalent labeling of an antibody.

1. Reagent Preparation:

- Antibody Solution: Prepare the antibody at a concentration of 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[3] Buffers containing primary amines like Tris or glycine are contraindicated as they will compete for reaction with this compound.[7]

- This compound Stock Solution: Immediately before use, dissolve this compound in a dry, amine-free solvent such as DMSO to a concentration of 10 mg/mL.[2]

2. Molar Ratio Calculation:

- The degree of labeling is controlled by the molar ratio of dye to protein. A starting point for antibodies is a 10-20 fold molar excess of this compound.

- Calculation: (moles of this compound) / (moles of antibody)

3. Conjugation Reaction:

- While gently vortexing, add the calculated volume of this compound stock solution to the antibody solution.

- Incubate the reaction for 1-2 hours at room temperature, protected from light.

4. Purification of the Labeled Antibody:

- It is critical to remove unconjugated this compound, as it can cause background signal. This is typically achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column).[3][7]

- Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

- Apply the reaction mixture to the column.

- Collect the fractions. The first colored fractions will contain the labeled antibody, while the later, slower-migrating colored fractions will contain the free dye.

5. Determination of Labeling Efficiency:

- The degree of labeling can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~492 nm (for the Cy2 dye).

Part 3: Applications in Cellular Analysis

The primary utility of this compound is in creating fluorescently-labeled probes for various cell-based assays.

Immunofluorescence Microscopy

A common application is the labeling of primary or secondary antibodies to visualize the subcellular localization of a target protein.

Caption: Workflow for an indirect immunofluorescence experiment.

Flow Cytometry

This compound labeled antibodies are used to identify and quantify cell populations based on the expression of cell surface or intracellular markers. The green fluorescence of Cy2 is readily detected by the 488 nm laser line common in most flow cytometers.

Proteomics and In-Gel Fluorescence

This compound can be used for labeling protein samples for differential display in 2D-gel electrophoresis (DIGE) or for total protein staining in 1D gels, offering a fluorescent alternative to traditional stains like Coomassie Blue.[2]

Part 4: Technical Considerations and Trustworthiness

-

Photostability: Cy2 is more photostable than FITC, a traditional green fluorophore, but less so than some modern dyes.[6] Use of an anti-fade mounting medium is recommended for microscopy, though caution is advised as some agents like p-phenylenediamine can quench Cy2 fluorescence.[6]

-

pH Sensitivity: Unlike FITC, the fluorescence of Cy2 is less sensitive to changes in pH, providing a more stable signal in various buffer conditions.[6]

-

Self-Validation: The success of a labeling reaction should be validated. This can be done through spectrophotometry to calculate the degree of labeling and through functional assays (e.g., ELISA or Western blot) to ensure that the labeled antibody retains its binding activity.

Conclusion

This compound is a versatile tool for the fluorescent labeling of biomolecules. Its "mechanism of action" is a robust chemical reaction that allows researchers to attach a bright, green fluorophore to proteins and other amine-containing molecules. By understanding the principles of this labeling chemistry and adhering to optimized protocols, scientists can generate high-quality reagents for a wide array of applications in cellular and molecular biology, from visualizing the intricate architecture of the cell to quantifying specific cell populations.

References

-

MedchemExpress.com. This compound (iodine) (Cyanine2 Succinimidyl Ester (iodine)) | 氨基荧光染料| MCE. [Link]

-

ALFAGEN. This compound (iodine)-5 Mg. [Link]

-

Active Motif. CY5-SE Dyes Chemical. [Link]

Sources

Introduction: The Significance of CY2-SE and its Quantum Yield

An In-depth Technical Guide to the Fluorescence Quantum Yield of CY2-SE

For Researchers, Scientists, and Drug Development Professionals

This compound (Succinimidyl Ester) is a member of the cyanine dye family, a class of synthetic fluorophores widely utilized in the life sciences for their bright fluorescence and diverse applications.[1][2] As an amine-reactive probe, this compound is particularly valuable for the covalent labeling of biomolecules, such as proteins and amine-modified oligonucleotides, enabling their detection and quantification in various assays.[3][4] The succinimidyl ester moiety reacts efficiently with primary amines under mild basic conditions to form a stable amide bond.[5][6][7]

A critical parameter that dictates the performance of any fluorophore is its fluorescence quantum yield (Φf or QY). The quantum yield is a direct measure of the efficiency with which a molecule converts absorbed light into emitted fluorescence.[8][9] A high quantum yield is desirable for applications requiring high sensitivity, as it results in a brighter signal. For researchers and drug development professionals, a thorough understanding of the quantum yield of a dye like this compound is paramount for designing robust and quantitative fluorescence-based experiments. This guide provides a comprehensive overview of the theoretical underpinnings of fluorescence quantum yield, a detailed experimental protocol for its determination, and practical insights into the use of this compound in bioconjugation.

Theoretical Framework: Understanding Fluorescence Quantum Yield

When a fluorophore absorbs a photon of light, it is promoted to an electronically excited state. The molecule can then return to its ground state through several deactivation pathways. These processes can be broadly categorized as either radiative or non-radiative.

-

Radiative Decay: The primary radiative decay pathway is fluorescence, where the excited molecule emits a photon.

-

Non-Radiative Decay: These are processes that do not involve the emission of a photon and include internal conversion (transition between electronic states of the same multiplicity), vibrational relaxation (loss of energy as heat), and intersystem crossing to a triplet state.[9]

The fluorescence quantum yield is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[9][10]

Φf = (Number of photons emitted) / (Number of photons absorbed)

The two most common methods for determining the fluorescence quantum yield are the absolute method and the relative (or comparative) method.[8][10]

-

Absolute Method: This technique directly measures the number of emitted and absorbed photons using an integrating sphere.[10][11] While considered more accurate, it requires specialized equipment.

-

Relative Method: This more accessible method involves comparing the fluorescence properties of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.[9][10] This guide will focus on the relative method.

Spectroscopic Profile of this compound

CY2 is characterized by its fluorescence in the green region of the visible spectrum. Its key spectroscopic properties are summarized in the table below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 489 - 492 nm | [1][12] |

| Emission Maximum (λem) | 506 - 510 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [13] |

| Fluorescence Quantum Yield (Φf) | 0.12 (in aqueous buffer) | [1][14] |

Note: Spectroscopic properties, particularly the quantum yield, can be influenced by the local environment.[1]

Experimental Protocol: Determining the Fluorescence Quantum Yield of this compound (Relative Method)

This section provides a detailed, step-by-step protocol for measuring the fluorescence quantum yield of this compound using the relative method.

Part A: Reagent Preparation

-

This compound Stock Solution: Non-sulfonated cyanine dyes like this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 1-10 mM).[2][13] Store this stock solution at -20°C, protected from light and moisture.

-

Working Solutions: Prepare a series of dilutions of the this compound stock solution in the desired final solvent (e.g., phosphate-buffered saline, PBS, pH 7.4). The final concentrations should be chosen such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[9][15]

Part B: Selection of a Quantum Yield Standard

The choice of a suitable quantum yield standard is crucial for accurate measurements. The ideal standard should have:

-

A known and well-documented quantum yield.

-

Absorption and emission spectra that overlap with those of the sample.[15]

-

High photostability.

For this compound, with an emission maximum around 510 nm, Fluorescein in 0.1 M NaOH (Φf = 0.92) is a commonly used and appropriate standard.[16]

Part C: Spectroscopic Measurements

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of a blank (solvent only) and each of the this compound and standard solutions.

-

Ensure that the absorbance of each solution at the chosen excitation wavelength is between 0.01 and 0.1.[15]

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

The excitation wavelength should be the same for both the this compound samples and the standard. It is recommended to excite at a wavelength where both have significant absorbance.

-

Maintain identical experimental settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.[9]

-

Part D: Data Analysis and Calculation

The fluorescence quantum yield of the unknown sample (Φx) is calculated using the following equation:[1][10]

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample and the standard, respectively.

Workflow for Quantum Yield Calculation:

Caption: Workflow for the relative determination of fluorescence quantum yield.

Protocol for Protein Labeling with this compound

This compound is an excellent reagent for labeling proteins through their primary amine groups (e.g., the ε-amino group of lysine residues).[6]

Step-by-Step Labeling Protocol:

-

Protein Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer).[5][6] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[6]

-

The recommended protein concentration is 2-10 mg/mL to ensure high labeling efficiency.[17][18]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[19] The larger, labeled protein will elute first.

-

Caption: Workflow for labeling proteins with this compound.

Factors Influencing the Quantum Yield of Cyanine Dyes

The fluorescence quantum yield of cyanine dyes like CY2 is not an immutable constant and can be significantly influenced by several factors:

-

Solvent Environment: The polarity and viscosity of the solvent can affect the quantum yield. In many cases, increased solvent viscosity can restrict non-radiative decay pathways, leading to a higher quantum yield.[1]

-

Temperature: An increase in temperature generally leads to a decrease in quantum yield due to an increased rate of non-radiative decay.[1]

-

Biomolecular Conjugation: The quantum yield of CY2 can change upon conjugation to a biomolecule.[1] This is often due to alterations in the local microenvironment and steric hindrance that can restrict the dye's rotational freedom.

Troubleshooting and Best Practices

-

Use Fresh Solutions: this compound is moisture-sensitive. Always use anhydrous solvents for stock solutions and prepare them fresh.[6]

-

Avoid Photobleaching: Protect dye solutions and labeled conjugates from prolonged exposure to light.

-

Maintain Low Absorbance: For quantum yield measurements, strictly adhere to the low absorbance condition (<0.1) to ensure the linearity of the fluorescence signal.[9][15]

-

Instrument Correction: For the most accurate results, ensure that the fluorescence emission spectra are corrected for the wavelength-dependent sensitivity of the spectrofluorometer's detector and optics.

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286. [Link]

-

Resch-Genger, U., Rurack, K., & De Schryver, F. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2463–2500. [Link]

-

Wikipedia. (n.d.). Cyanine. [Link]

-

University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Abberior GmbH. (n.d.). NHS ester protocol for labeling proteins. [Link]

-

ISS, Inc. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

-

Kireeva, E. D., et al. (2024). Fluorescent Properties of Cyanine Dyes As a Matter of the Environment. Journal of Fluorescence, 34(2), 925–933. [Link]

-

Creative Diagnostics. (n.d.). Cyanine Dyes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Cy2 | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. biotium.com [biotium.com]

- 6. resources.tocris.com [resources.tocris.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. chem.uci.edu [chem.uci.edu]

- 10. jasco-global.com [jasco-global.com]

- 11. edinst.com [edinst.com]

- 12. Spectrum [Cy2] | AAT Bioquest [aatbio.com]

- 13. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 14. Quantum Yield [Cy2] | AAT Bioquest [aatbio.com]

- 15. iss.com [iss.com]

- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Mastering CY2-SE: A Technical Guide to Solubility and Stability in Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Pitfalls of an Amine-Reactive Dye

CY2-SE (Cyanine2 Succinimidyl Ester) is a fluorescent dye widely utilized in biological research for the labeling of proteins, antibodies, and other biomolecules.[1][2] Its utility stems from the succinimidyl ester (SE) functional group, which reacts efficiently with primary amines on target molecules to form stable covalent amide bonds.[3] This amine-reactivity, however, also renders the molecule susceptible to degradation, primarily through hydrolysis. Understanding the interplay between solubility and stability is paramount for successful and reproducible bioconjugation. This guide provides an in-depth exploration of the core principles governing the handling of this compound, with a focus on optimizing its solubility and ensuring its stability in various buffer systems.

Section 1: Solubility Profile of this compound

Proper dissolution of this compound is the foundational step for any labeling protocol. Due to the hydrophobic nature of the cyanine dye core, this compound exhibits poor solubility in aqueous solutions alone. Therefore, a two-step dissolution process is typically employed, starting with an anhydrous organic solvent followed by dilution into the desired aqueous reaction buffer.

Recommended Solvents and Procedures

High-quality, anhydrous organic solvents are essential for preparing a concentrated stock solution of this compound. The presence of even trace amounts of water can initiate hydrolysis of the succinimidyl ester, compromising the reactivity of the dye.

Table 1: Solubility of this compound in Common Organic and Aqueous Solvents [1]

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL |

| DMF:PBS (pH 7.2) (1:1) | 0.50 mg/mL |

| Ethanol | Slightly soluble |

| PBS (pH 7.2) | Slightly soluble |

Protocol 1: Preparation of a this compound Stock Solution

-

Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the reactive powder.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

-

Dissolution: Vortex or pipette the solution thoroughly to ensure complete dissolution. The resulting stock solution should be clear and free of particulates.

-

Storage: For immediate use, the freshly prepared stock solution can be kept at room temperature, protected from light. For longer-term storage, aliquot the stock solution into smaller, single-use vials and store at -20°C, desiccated.[4] This minimizes freeze-thaw cycles and exposure to moisture.

Section 2: The Critical Balance: Stability of this compound in Aqueous Buffers

The stability of the succinimidyl ester group is the most critical factor influencing the efficiency of a labeling reaction. In aqueous environments, a competing reaction, hydrolysis, constantly threatens to deactivate the dye. This section delves into the mechanisms of both the desired aminolysis reaction and the competing hydrolysis, and explores the key factors that govern their rates.

The Competing Reactions: Aminolysis vs. Hydrolysis

The success of a bioconjugation experiment hinges on maximizing the rate of aminolysis while minimizing the rate of hydrolysis.

-

Aminolysis: The desired reaction where a primary amine on the target biomolecule attacks the carbonyl carbon of the succinimidyl ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[5]

-

Hydrolysis: The undesirable reaction where water or hydroxide ions attack the carbonyl carbon of the succinimidyl ester, leading to the formation of an unreactive carboxylic acid and NHS.[5][6]

Figure 1. Competing reaction pathways for this compound in aqueous buffer.

Factors Influencing this compound Stability

The pH of the reaction buffer is the single most important factor determining the stability of this compound.

-

Low pH (acidic): At acidic pH, the concentration of the nucleophilic deprotonated amine on the target molecule is low, slowing down the desired aminolysis reaction. However, the rate of hydrolysis is also significantly reduced, thus preserving the active ester.[7]

-

High pH (alkaline): As the pH increases, the concentration of the deprotonated amine increases, favoring the aminolysis reaction. However, the rate of hydrolysis increases dramatically, leading to rapid deactivation of the dye.[6]

The optimal pH for labeling is therefore a compromise, typically between pH 7.2 and 9.0 .[8] Many protocols recommend a slightly basic pH of 8.3 to 8.5 to achieve a good balance between amine reactivity and ester stability.[2][9]

Table 2: Half-life of NHS Esters at Different pH Values and Temperatures

Disclaimer: This data is for general NHS esters and may not be exact for this compound, but illustrates the significant impact of pH and temperature.

| pH | Temperature | Approximate Half-life | Reference(s) |

| 7.0 | 0°C | 4-5 hours | [6] |

| 8.0 | 25°C | ~1 hour | [10] |

| 8.6 | 4°C | 10 minutes | [6] |

| 9.0 | Room Temp | Minutes | [11] |

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the this compound.[2][9]

Table 3: Recommended and Incompatible Buffers for this compound Labeling

| Recommended Buffers | Incompatible Buffers |

| Phosphate-buffered saline (PBS) | Tris |

| Sodium bicarbonate | Glycine |

| Sodium borate | Buffers containing primary amines |

| Carbonate |

While the pH is the dominant factor, some studies suggest that the buffer species itself can have a minor effect on the stability of similar compounds, with organic non-nucleophilic buffers potentially extending the half-life compared to inorganic buffers at the same pH.[12][13] However, for most applications, phosphate, bicarbonate, and borate buffers are reliable choices. The concentration of the buffer has been shown to be less critical than the pH in influencing the hydrolysis rate of NHS esters.[11]

Lower temperatures slow down the rate of all chemical reactions, including both aminolysis and hydrolysis. Performing the labeling reaction at 4°C can extend the half-life of the this compound in the reaction mixture, which can be beneficial for sensitive proteins or when longer incubation times are required.[6] However, the rate of the desired labeling reaction will also be slower. For most applications, incubation at room temperature for 1-2 hours is sufficient.

Section 3: Experimental Workflow for Assessing this compound Stability

To ensure the quality and reactivity of this compound, particularly when using a new batch or after prolonged storage, it is advisable to perform a stability assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the amount of active versus hydrolyzed dye.

Protocol 2: HPLC-Based Stability Assessment of this compound

-

Preparation of this compound Solution: Prepare a solution of this compound in the buffer of interest (e.g., 0.1 M sodium phosphate, pH 8.0) at a known concentration.

-

Incubation: Incubate the solution at a controlled temperature (e.g., room temperature).

-

Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the solution and immediately quench the reaction by adding a small volume of a low-pH buffer (e.g., 1 M phosphate buffer, pH 4.0) or by freezing at -80°C.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and a suitable aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).

-

Detection: Monitor the absorbance at the maximum absorbance wavelength of CY2 (around 486-490 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the active this compound and the hydrolyzed CY2. The hydrolyzed product will typically have a different retention time.

-

Integrate the peak areas for both species at each time point.

-

Plot the percentage of remaining active this compound against time to determine the hydrolysis rate and the half-life of the dye under the tested conditions.

-

Figure 2. Workflow for assessing the stability of this compound using HPLC.

Conclusion: Best Practices for Optimal Performance

The successful use of this compound in bioconjugation is a testament to careful planning and execution. By adhering to the principles outlined in this guide, researchers can maximize the potential of this powerful fluorescent probe.

Key Takeaways:

-

Solubility: Always dissolve this compound in anhydrous DMSO or DMF before diluting into an aqueous reaction buffer.

-

pH is Paramount: Maintain a reaction pH between 7.2 and 9.0, with an optimal range of 8.3-8.5, to balance amine reactivity and ester stability.

-

Buffer Selection is Crucial: Use non-amine-containing buffers such as phosphate, bicarbonate, or borate.

-

Temperature Control: Perform reactions at room temperature for convenience or at 4°C to extend the stability of the dye for longer incubations.

-

Fresh is Best: Prepare this compound stock solutions fresh and use them promptly. If storage is necessary, aliquot and store at -20°C, desiccated.

-

Validate When in Doubt: For critical applications, consider performing a stability assessment using HPLC to ensure the reactivity of your dye.

By implementing these best practices, researchers can ensure the integrity of their this compound reagents, leading to more reliable and reproducible results in their drug development and scientific research endeavors.

References

- Cline, G. W., & Hanna, S. B. (n.d.). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry.

- Diwu, Z. et al. (2009). Comparison of two combinations of cyanine dyes for prelabelling and gel electrophoresis. Proteomics, 9(6), 1727–1730.

-

Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

-

nanoComposix. (n.d.). Experiment #2 - Reaction Buffer Screen. Retrieved from [Link]

-

MDPI. (n.d.). Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Specific Buffers Affect the Stability of a Charged Cyclodextrin Complex Via Competitive Binding and Ionic Strength | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mechanisim and kinetics of cyanuric chloride hydrolysis in aqueous solution. Retrieved from [Link]

-

PubMed. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Retrieved from [Link]

-

IRJET. (n.d.). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, December 12). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). KINETIC STUDIES OF THE HYDROLYSIS OF CYANOGEN HALIDES. Retrieved from [Link]

-

Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biotium.com [biotium.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. irjet.net [irjet.net]

- 8. glenresearch.com [glenresearch.com]

- 9. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]

- 10. nanocomposix.com [nanocomposix.com]

- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: Covalent Labeling of Proteins with CY2-SE

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Principle of Amine-Reactive Labeling

Fluorescently labeled proteins are critical tools for interrogating biological systems. Applications ranging from immunoassays and fluorescence microscopy to flow cytometry rely on the stable and specific attachment of a fluorophore to a protein of interest.[1] CY2 succinimidyl ester (CY2-SE) is an amine-reactive fluorescent dye designed for this purpose. The CY2 fluorophore, a member of the cyanine dye family, is characterized by its absorption and emission in the green part of the visible spectrum.[2]

The labeling chemistry hinges on the N-hydroxysuccinimide (NHS) ester functional group.[3][4] This group exhibits high reactivity towards nucleophilic primary amines (–NH₂), which are readily available on proteins at the N-terminus and on the side chain of lysine residues.[4][5] The reaction, which proceeds optimally under slightly alkaline conditions (pH 8.0-9.0), results in the formation of a highly stable amide bond, covalently linking the CY2 dye to the protein.[3][5][6]

The choice of an NHS ester like this compound is advantageous because the resulting amide bond is as stable as a natural peptide bond, ensuring the fluorescent signal remains associated with the protein throughout rigorous experimental procedures.[3]

The Chemistry of Conjugation

The reaction between this compound and a protein is a nucleophilic acyl substitution. The deprotonated primary amine on a lysine residue or the N-terminus acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage.

Scientist's Note: The pH of the reaction buffer is a critical parameter. At a pH below ~7.5, the primary amines are predominantly protonated (–NH₃⁺), rendering them non-nucleophilic and unreactive.[3] Conversely, at a very high pH, the rate of hydrolysis of the NHS ester increases significantly, which consumes the reactive dye and reduces labeling efficiency.[6] Therefore, maintaining a pH between 8.0 and 9.0 is a crucial balancing act for optimal conjugation.[4][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spectrum [Cy2] | AAT Bioquest [aatbio.com]

- 3. resources.biomol.com [resources.biomol.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. lumiprobe.com [lumiprobe.com]

CY2-SE: Application Notes for High-Performance In Vivo Imaging

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of CY2-SE, a novel near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This compound is an amine-reactive N-hydroxysuccinimidyl (NHS) ester functionalized cyanine dye designed for stable covalent labeling of proteins, antibodies, and other biomolecules. We will delve into the scientific principles underpinning NIR imaging, provide detailed, field-tested protocols for biomolecule conjugation and purification, outline a robust quality control workflow, and present a standardized protocol for small animal in vivo imaging. The causality behind critical experimental steps is explained to empower users to optimize these protocols for their specific research needs.

Introduction: The Near-Infrared Advantage in Biological Imaging

Optical imaging is a cornerstone of biomedical research, offering exceptional sensitivity and high spatial resolution.[1] For in vivo applications, imaging in the near-infrared (NIR) spectrum (700-900 nm) provides significant advantages over traditional visible light fluorescence.[2][3] Biological tissues exhibit lower light absorption and reduced autofluorescence in this spectral window.[1][2] This translates to deeper photon penetration and a significantly higher signal-to-background ratio, enabling sensitive detection of molecular targets in deep tissue structures within a living organism.[1][4]

This compound has been engineered to capitalize on these benefits. As a heptamethine cyanine dye, it possesses spectral properties ideal for in vivo studies, including strong molar absorptivity and high fluorescence quantum yield in the NIR range. The succinimidyl ester (SE) functional group allows for straightforward and efficient covalent conjugation to primary amines on target biomolecules, forming stable amide bonds.[5][6] This robust linkage is critical for tracking the biodistribution and target engagement of labeled agents, such as therapeutic antibodies, without premature dissociation of the fluorescent reporter.[7]

Table 1: Hypothetical Spectral Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λ_max_) | ~750 nm | Ideal for deep tissue penetration with minimal autofluorescence. |

| Emission Maximum (λ_em_) | ~780 nm | Provides a clear spectral window for detection. |

| Molar Extinction Coefficient (ε) | ~240,000 M⁻¹cm⁻¹ | High coefficient indicates efficient light absorption. |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Reacts with primary amines (e.g., lysine residues) at pH 8.0-9.0.[8] |

| Solubility | Water-soluble | Sulfonated structure enhances aqueous solubility, preventing aggregation. |

Mechanism of Action: Covalent Labeling Chemistry

The core of this compound's utility lies in its amine-reactive NHS ester group.[6] This group readily reacts with unprotonated primary aliphatic amines, such as the ε-amino group of lysine residues found abundantly on the surface of proteins and antibodies.[9] The reaction, known as acylation, results in the formation of a highly stable amide bond, covalently linking the CY2 dye to the protein.

To ensure high labeling efficiency, the reaction must be performed in a buffer with a slightly basic pH, typically between 8.0 and 9.0.[8][9] This pH maintains the primary amines in their deprotonated, nucleophilic state, which is necessary for them to attack the electrophilic carbonyl carbon of the NHS ester. It is crucial to use amine-free buffers (e.g., sodium bicarbonate, sodium borate, or phosphate-buffered saline) to prevent the buffer components from competing with the target protein for reaction with the dye.[9][10]

Figure 1: Mechanism of this compound conjugation to a protein's primary amine.

Experimental Protocols: From Labeling to Imaging

This section provides a comprehensive workflow for labeling, purifying, and validating a this compound antibody conjugate, followed by a protocol for in vivo imaging.

Protocol: Antibody Labeling with this compound

This protocol is optimized for labeling 1 mg of an IgG antibody. Reactions can be scaled as needed.

A. Causality & Experimental Design:

-

Antibody Purity: The antibody solution must be free of amine-containing stabilizers like Tris, glycine, or bovine serum albumin (BSA), as these will compete with the labeling reaction and reduce efficiency.[10][11] Dialysis against an appropriate buffer (e.g., PBS) is a mandatory pre-labeling step.

-

Molar Ratio: The ratio of dye to protein is a critical parameter.[12] Over-labeling can lead to fluorescence quenching and may interfere with the antibody's binding affinity, while under-labeling results in a weak signal.[13][14] A starting molar excess of 10:1 (dye:antibody) is recommended, with optimization between 5:1 and 15:1 for specific antibodies.[15]

-

Solvent: this compound should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use, as the NHS ester is susceptible to hydrolysis in aqueous environments.[12][15]

B. Materials:

-

Purified Antibody (e.g., IgG) at 2-10 mg/mL in PBS, pH 7.4

-

This compound (lyophilized)

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification: Spin desalting columns (7K MWCO) or size-exclusion chromatography (SEC) column

-

Storage Buffer: Sterile 1X PBS, pH 7.4

C. Step-by-Step Procedure:

-

Prepare the Antibody: If necessary, perform buffer exchange via dialysis or a spin column to transfer the antibody into the Reaction Buffer. Adjust the concentration to at least 2 mg/mL.[16]

-

Prepare Dye Stock Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[9] For example, add 100 µL of DMSO to 1 µmol of dye. Vortex briefly to ensure it is fully dissolved.

-

Calculate Reagent Volumes:

-

Moles of Antibody = (Antibody mass in g) / (Antibody MW in g/mol ) (e.g., IgG MW ≈ 150,000 g/mol )

-

Moles of Dye = Moles of Antibody × Desired Molar Ratio (e.g., 10)

-

Volume of Dye Stock = (Moles of Dye) / (Stock Concentration in M)

-

-

Labeling Reaction: While gently stirring the antibody solution, add the calculated volume of this compound stock solution dropwise.[11]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

-

Quench Reaction (Optional but Recommended): Stop the reaction by adding 1/10th volume of 1 M Tris-HCl, pH 8.0.[12] Incubate for 15-30 minutes. This step scavenges any unreacted dye.

Protocol: Purification of the this compound Conjugate

A. Causality & Experimental Design: Purification is essential to remove unconjugated "free" dye.[12][13] Failure to do so results in high background signal during imaging and inaccurate quantification of the conjugate's properties. Size-exclusion methods, such as spin desalting columns, are rapid and effective for separating the large antibody conjugate from the small, unbound dye molecules.[15]

B. Step-by-Step Procedure (Using a Spin Desalting Column):

-

Prepare the Column: Equilibrate the spin desalting column with sterile 1X PBS according to the manufacturer's instructions. This typically involves centrifugation steps to remove the storage buffer and replace it with PBS.

-

Load Sample: Carefully apply the quenched reaction mixture to the center of the column's resin bed.

-

Elute Conjugate: Place the column into a clean collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).[17]

-

Collect Purified Conjugate: The purified this compound-antibody conjugate will be in the collection tube. The unconjugated dye remains in the column resin.

-

Storage: Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C in single-use aliquots.[6]

Protocol: Quality Control & Characterization

A. Causality & Experimental Design: Quality control is a self-validating step to ensure the labeling was successful and to characterize the conjugate for consistent use in future experiments.[10] The key metric is the Degree of Labeling (DOL) , which is the average number of dye molecules conjugated to each antibody molecule.[13][18] This is determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max_).[18]

B. Step-by-Step Procedure (DOL Calculation):

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the λ_max_ of this compound (~750 nm, denoted as A_max_). Dilute the sample in PBS if necessary to ensure the readings are within the linear range of the instrument (typically < 2.0).[19]

-

Calculate Conjugate Concentrations:

-

The concentration of the dye is calculated using the Beer-Lambert law: [Dye] (M) = A_max_ / (ε_dye_ × path length)

-

ε_dye = Molar extinction coefficient of this compound (~240,000 M⁻¹cm⁻¹)

-

path length is typically 1 cm.

-

-

The dye also absorbs light at 280 nm, so a correction factor (CF) is needed to determine the true protein concentration.[12][19] The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max_. (For this hypothetical dye, let's assume CF = 0.04). Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF)

-

The concentration of the protein is then calculated: [Protein] (M) = Corrected A₂₈₀ / (ε_protein_ × path length)

-

ε_protein for a typical IgG is ~210,000 M⁻¹cm⁻¹.[12]

-

-

-

Calculate Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Table 2: Example DOL Calculation

| Parameter | Measured/Known Value |

| A_max_ (~750 nm) | 0.85 |

| A₂₈₀ | 0.60 |

| ε_dye_ | 240,000 M⁻¹cm⁻¹ |

| ε_protein_ | 210,000 M⁻¹cm⁻¹ |

| Correction Factor (CF) | 0.04 |

| Calculated [Dye] | 3.54 µM |

| Corrected A₂₈₀ | 0.60 - (0.85 × 0.04) = 0.566 |

| Calculated [Protein] | 2.70 µM |

| Final DOL | 3.54 / 2.70 = 1.3 |

Note: The example DOL of 1.3 is on the lower end. To increase it, one could increase the dye-to-protein molar ratio in the labeling reaction.

Figure 2: Complete workflow from antibody labeling to validation.

Protocol: In Vivo Imaging in a Small Animal Model

A. Causality & Experimental Design:

-

Animal Model: The choice of animal model (e.g., nude mice for tumor xenografts) and administration route (e.g., intravenous tail vein injection) depends on the experimental question.

-

Dose: The optimal dose of the labeled antibody must be determined empirically but typically ranges from 50-200 µg per animal. The goal is to maximize target signal while minimizing non-specific accumulation.

-

Pharmacokinetics: The timing of imaging is critical and depends on the pharmacokinetic properties of the labeled antibody.[21][22] Peak tumor accumulation for an IgG conjugate may occur 24-72 hours post-injection, as background signal from the circulation clears. Preliminary time-course studies are highly recommended.

B. Materials:

-

Validated this compound-antibody conjugate

-

Appropriate small animal model (e.g., mouse)

-

Anesthesia (e.g., isoflurane)

-

In vivo fluorescence imaging system equipped with appropriate excitation (~750 nm) and emission (~780 nm) filters

-

Sterile saline or PBS for injection

C. Step-by-Step Procedure:

-

Preparation: Dilute the this compound conjugate to the desired final concentration in sterile saline or PBS. A typical injection volume is 100-200 µL.

-

Baseline Imaging: Anesthetize the animal and acquire a pre-injection (baseline) image to measure background autofluorescence.

-

Administration: Administer the conjugate via the desired route (e.g., tail vein injection).

-

Time-Course Imaging: Anesthetize the animal and acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, 72 hours). Ensure consistent animal positioning for longitudinal studies.

-

Data Acquisition: Use the imaging system software to acquire fluorescence images. Key parameters to keep constant are exposure time, binning, and f-stop.

-

Data Analysis:

-

Define Regions of Interest (ROIs) over the target tissue (e.g., tumor) and a non-target background area (e.g., muscle).

-

Quantify the average fluorescence intensity (or radiant efficiency) within each ROI.

-

Calculate the signal-to-background ratio (SBR) at each time point by dividing the target ROI intensity by the background ROI intensity.

-

For terminal studies, organs can be excised and imaged ex vivo to confirm biodistribution.

-

Conclusion and Best Practices

This compound is a powerful tool for non-invasive, longitudinal molecular imaging in preclinical research. By leveraging the advantages of the NIR window, it enables sensitive and specific visualization of biological processes in vivo. The success of any experiment hinges on the careful execution of the labeling and purification protocols, followed by rigorous quality control. By understanding the chemical principles and following the detailed methodologies outlined in this guide, researchers can generate high-quality, reproducible data to advance their scientific and drug development objectives.

References

-

Amine-Reactive Dyes. Biotium.

-

Degree-of-labeling (DOL). NanoTemper Technologies.

-

Application Notes and Protocols for Labeling Antibodies with Cyanine5 NHS Ester. Benchchem.

-

Near-infrared Molecular Probes for In Vivo Imaging. NIH National Library of Medicine.

-

Calculate dye:protein (F/P) molar ratios. Thermo Fisher Scientific.

-

Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.

-

Degree of Labeling (DOL) Calculator. AAT Bioquest.

-

NHS ester protocol for labeling proteins. Abberior.

-

Succinimidyl Ester Labeling of Protein Amines. Biotium.

-

How to Determine the Degree of Labeling. AAT Bioquest.

-

Sulfo-Cyanine 5 NHS ester. AAT Bioquest.

-

General Protocol of Dye NHS Antibody Labeling Kit. BroadPharm.

-

Impact of C4'-O-Alkyl Linker on In Vivo Pharmacokinetics of Near-Infrared Cyanine/Monoclonal Antibody Conjugates. ResearchGate.

-

Fluorescent labeled antibodies - balancing functionality and degree of labeling. NIH National Library of Medicine.

-

Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.

-

Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging. SPIE Digital Library.

-

AQuora® NHS Ester Dyes. Vector Laboratories.

-

Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays. NIH National Library of Medicine.

-

Label Your Own Fluorescent Antibodies. Biocompare.

-

ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. NIH National Library of Medicine.

-

Antibody Labeling - Methods, Techniques & Quality Control. Danaher Life Sciences.

-

Amine Reactive Dyes and Probes for Conjugation. AAT Bioquest.

-

Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. NIH National Library of Medicine.

-

In vivo imaging with near-infrared fluorescence lifetime contrast. SPIE Digital Library.

-

In Vivo Fluorescence Imaging: Methods and Protocols. ResearchGate.

-

In vivo near-infrared fluorescence imaging. PubMed.

-

A Practical Guide to Fluorescent Labeling of Antibodies. BOC Sciences.

-

Application Notes and Protocols for Live-Cell Imaging with Near-Infrared Fluorescent Probes. Benchchem.

-

Cyanine conjugates in cancer theranostics. NIH National Library of Medicine.

-

Near-infrared fluorophores for biomedical imaging. ResearchGate.

-

Overview of Near Infrared Fluorescence. YouTube.

-

Opinion on Cyanine Dye Conjugates for Biomedical Applications. Crimson Publishers.

-

Near Infrared Fluorescent Dyes – For In Vivo Imaging. Chemodex.

-

Recent progress of second near-infrared (NIR-II) fluorescence microscopy in bioimaging. Frontiers.

-

Near-infrared Fluorescence Imaging: A Tool for Enhancing Visualization of Biological Structures. FDA.

-

Near-Infrared Dyes for In Vivo Imaging. Biotium.

-

A highly selective near-infrared fluorescent probe for imaging H2Se in living cells and in vivo. Nature.

-

Which cyanine dyes can be used for in vivo imaging applications? AAT Bioquest.

Sources

- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Near Infrared Fluorescent Dyes – For In Vivo Imaging - Chemodex [chemodex.com]

- 4. In vivo near-infrared fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. Cyanine conjugates in cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 10. biocompare.com [biocompare.com]

- 11. biotium.com [biotium.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. broadpharm.com [broadpharm.com]

- 18. support.nanotempertech.com [support.nanotempertech.com]

- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 20. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 21. researchgate.net [researchgate.net]

- 22. spiedigitallibrary.org [spiedigitallibrary.org]

Application Note: Labeling Nucleic Acids with CY2 Succinimidyl Ester

Introduction: The Power of Fluorescent Nucleic Acid Labeling

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, genomics, and diagnostics.[1] They are fundamental to a wide array of applications, including DNA sequencing, PCR, fluorescence in situ hybridization (FISH), microarrays, and fluorescence resonance energy transfer (FRET) studies.[2][3] The covalent attachment of a fluorophore to a nucleic acid allows for sensitive and specific detection, enabling researchers to visualize, track, and quantify DNA and RNA molecules.[4]

This guide provides a detailed protocol for labeling nucleic acids using CY2 Succinimidyl Ester (CY2-SE). CY2 is a cyanine dye that fluoresces in the green region of the spectrum, with excitation and emission maxima around 473 nm and 510 nm, respectively.[5][6] The succinimidyl ester (SE) functional group makes it an amine-reactive probe, ideal for covalently attaching the CY2 fluorophore to nucleic acids that have been modified to contain a primary amine.[7]

Principle of the Method: The Chemistry of Amine-Reactive Labeling

The labeling strategy is based on the highly efficient and specific reaction between an N-hydroxysuccinimide (NHS) ester and a primary aliphatic amine.[8] This reaction, a classic example of nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond.[9][10]

The Process:

-

Nucleophilic Attack: The unprotonated primary amine on the modified nucleic acid acts as a nucleophile, attacking the carbonyl carbon of the NHS ester on the this compound molecule.[9]

-

Intermediate Formation: This attack forms a transient tetrahedral intermediate.[8]

-

Bond Formation & Leaving Group Departure: The intermediate collapses, expelling the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide linkage between the CY2 dye and the nucleic acid.[8]

This chemistry is highly selective for primary amines, making it an excellent choice for bioconjugation.[11]

Caption: Reaction of this compound with an amine-modified nucleic acid.

Critical Experimental Parameters

Success in nucleic acid labeling hinges on careful control of several key factors. Understanding these parameters is crucial for achieving high labeling efficiency and a pure final product.

-

Quality of Amine-Modified Nucleic Acid: The starting material must be of high purity. The oligonucleotide must be synthesized with a primary amine modification, typically at the 5' or 3' terminus via a linker arm.[12][13] Internal modifications are also possible.[14] Ensure that any amine-containing deprotection reagents (e.g., ammonium hydroxide) have been thoroughly removed, as they will compete with the intended reaction.[8][15]

-

Reaction Buffer and pH: The pH of the reaction is the most critical parameter.[9] The primary amine on the oligonucleotide must be in its unprotonated, nucleophilic state (-NH2) for the reaction to proceed. This is favored at a slightly alkaline pH.

-

Optimal pH: 7.5 to 9.0.[11]

-

Low pH (<7): The amine group will be protonated (-NH3+), rendering it non-nucleophilic and drastically slowing the reaction.[9]

-

High pH (>9.0): While the amine is reactive, the competing hydrolysis of the NHS ester becomes significantly faster, reducing the half-life of the dye and lowering efficiency.[11]

-

Buffer Choice: Use buffers that do not contain primary amines. Suitable choices include phosphate, sodium bicarbonate, or HEPES buffers.[9] Crucially, avoid Tris (TBE, TAE) or glycine buffers , as they will react with the this compound and quench the labeling reaction.[16]

-

-

This compound Preparation and Molar Excess: this compound is susceptible to hydrolysis, especially once dissolved.

-

Solvent: Dissolve the dye in a high-quality, anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[13]

-

Molar Excess: A molar excess of the dye relative to the nucleic acid is required to drive the reaction to completion. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[9] This may require optimization depending on the scale and concentration of the reaction.

-

-

Concentration: The kinetics of the reaction are concentration-dependent.[13] Lower concentrations of reactants will decrease the reaction efficiency. If labeling efficiency is low, reducing the reaction volume can be beneficial.[8]

Detailed Protocols

Materials and Reagents

-

Amine-modified oligonucleotide (desalted or purified)

-

This compound (stored desiccated at -20°C)

-

Anhydrous DMSO

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0

-

Quenching Solution (Optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

-

Nuclease-free water

-

Purification system (e.g., desalting column, reverse-phase HPLC, or reagents for ethanol precipitation)

Protocol 1: Labeling of Amine-Modified Oligonucleotides

This protocol is optimized for a 0.1 to 0.2 µmole synthesis scale of an amine-modified oligonucleotide.

Step 1: Preparation of Reagents

-

Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 100 µL of the Labeling Buffer. The final concentration should be in the range of 1-5 mM.

-

This compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to create a 10-20 mg/mL stock solution. For example, add 50 µL of DMSO to 1 mg of this compound. Protect the solution from light.

Step 2: Labeling Reaction

-

To the 100 µL of oligonucleotide solution, add a 10- to 20-fold molar excess of the this compound solution. For a 0.1 µmole oligo, this would be approximately 10-20 µL of a 10 mg/mL this compound solution (MW ~643 g/mol ).

-

Vortex the mixture gently but thoroughly.

-

Incubate the reaction for 2-4 hours at room temperature, protected from light. An overnight incubation at 4°C is also a viable option and may be more convenient.[15]

Step 3: Purification of Labeled Oligonucleotide It is critical to remove the unreacted this compound, as its presence will interfere with downstream quantification and applications.[17]

-

Method A: Size-Exclusion Chromatography / Desalting: This is a rapid method for removing unconjugated dye.

-

Equilibrate a desalting column (e.g., Glen Gel-Pak™, Sephadex™ G-25) according to the manufacturer's instructions.

-

Load the entire reaction mixture onto the column.

-

Elute with nuclease-free water or a suitable buffer (e.g., TE buffer).

-

The first colored fraction to elute will be the CY2-labeled oligonucleotide. The free dye will elute later. Collect the appropriate fractions.

-

-

Method B: Ethanol Precipitation: This method is effective but may result in some co-precipitation of the free dye.

-

Add 0.1 volumes of 3 M sodium acetate, pH 5.2, to the labeling reaction mixture.

-

Add 3 volumes of ice-cold 100% ethanol.

-

Vortex and incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (>12,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant, which contains the majority of the unreacted dye.

-

Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.

-

Remove the supernatant and air-dry the pellet.

-

Resuspend the purified, labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

-

-

Method C: Reverse-Phase HPLC (for highest purity): This is the most effective method for separating labeled from unlabeled oligonucleotides and free dye.[1][18] The hydrophobic nature of the CY2 dye causes the labeled oligonucleotide to be retained longer on the column than the unlabeled oligonucleotide. This method requires specialized equipment and expertise.

Quantification and Quality Control

-

Spectrophotometric Analysis: Measure the absorbance of the purified product at 260 nm (for the nucleic acid) and at the absorbance maximum for CY2 (~490 nm).

-

Calculate Concentration: The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.

-

Determine Labeling Efficiency (Dye-to-Oligo Ratio): The ratio of the absorbance of the dye to the absorbance of the nucleic acid can be used to estimate the labeling efficiency. A correction factor must be applied to the A260 reading to account for the dye's absorbance at that wavelength.

-

Corrected A260 = A260(measured) - (Amax(dye) × CF260)

-

(Note: The correction factor, CF260, is specific to the dye and must be obtained from the supplier's technical data sheet.)

-

Visual Workflow and Data Summary

Sources

- 1. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stratech.co.uk [stratech.co.uk]

- 3. atdbio.com [atdbio.com]

- 4. Covalent Labeling of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glenresearch.com [glenresearch.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Amino Oligo Modification - Bio-Synthesis, Inc. [biosyn.com]

- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Synthesis and characterisation of fluorescent oligonucleotides. Effect of internal labelling on protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. glenresearch.com [glenresearch.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. A Rapid Method for Manual or Automated Purification of Fluorescently Labeled Nucleic Acids for Sequencing, Genotyping, and Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

CY2-SE for Fluorescence Resonance Energy Transfer (FRET): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Proximity with CY2-SE-Based FRET

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique that allows for the detection of molecular interactions, conformational changes, and spatial relationships in the nanometer range.[1][2] This non-radiative energy transfer between a donor and an acceptor fluorophore provides a spectroscopic ruler to investigate biological processes with high sensitivity and specificity.[3] CY2, a cyanine dye, serves as an excellent donor fluorophore in FRET experiments due to its spectral characteristics. This document provides a comprehensive guide to the use of its amine-reactive succinimidyl ester derivative, this compound, for labeling biomolecules and their application in FRET assays.

This compound is an amine-reactive fluorescent probe that is commonly used for labeling proteins and other biomolecules.[4][5] It covalently attaches to primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond.[5]

Physicochemical Properties of this compound

Understanding the spectral properties of CY2 is crucial for designing robust FRET experiments. The key is to select an acceptor fluorophore whose excitation spectrum significantly overlaps with the emission spectrum of CY2.

| Property | Value | Source |

| Excitation Maximum (λex) | ~492 nm | [6][7] |

| Emission Maximum (λem) | ~508 nm | [6][7] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [8] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [4] |

| Reactivity | Primary amines | [5] |

Designing a CY2-Based FRET Experiment

The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, decreasing with the sixth power of the distance separating them.[2] Therefore, careful selection of the FRET pair and proper labeling are paramount for a successful experiment.